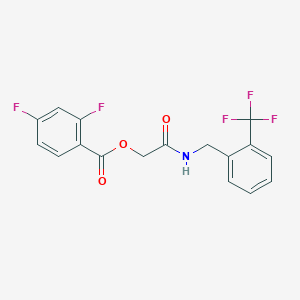

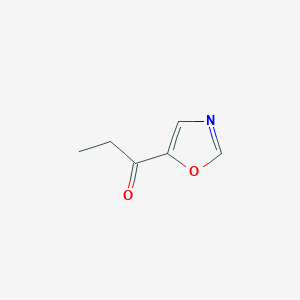

![molecular formula C19H19N3O2S2 B2493253 N-(3-(甲基氨基甲酰)-5,6,7,8-四氢-4H-环庚硫杂苯并[2]噻吩-2-基)苯并[d]噻唑-6-羧酰胺 CAS No. 868965-84-8](/img/structure/B2493253.png)

N-(3-(甲基氨基甲酰)-5,6,7,8-四氢-4H-环庚硫杂苯并[2]噻吩-2-基)苯并[d]噻唑-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives involves various organic reactions, including condensation and cyclization. For instance, a series of novel thiophene derivatives were synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, showcasing a methodology that could be analogous to the synthesis of the target compound. These processes typically involve reactions with different organic reagents under specific conditions to achieve the desired thiophene scaffold (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide, is characterized using various spectroscopic techniques such as IR, 1H NMR, and MS. These analyses provide detailed insights into the molecular conformations, substituent effects, and overall structural integrity of the compound (Sagar et al., 2018).

科学研究应用

抗肿瘤活性

该化合物的结构框架,特别是苯并噻唑单元,与已知具有强大抗肿瘤性能的各种衍生物相似。例如,苯并噻唑衍生物以其多样的生物活性而闻名,包括抗肿瘤效果。这些化合物的结构方面对于寻找新的抗肿瘤药物和合成具有不同生物性质的化合物至关重要(Iradyan et al., 2009)。

抗氧化和抗炎潜力

类似于所讨论化合物中的成分,苯并噻唑衍生物已被探索为潜在的抗氧化和抗炎剂。这些衍生物是通过环缩合反应合成的,并显示出明显的抗炎活性以及对活性氧种类的强大抗氧化能力。这突显了苯并噻唑骨架的治疗潜力,这对于所考虑的化合物可能是相关的(Raut et al., 2020)。

在药物化学中的重要性

苯并噻唑单元,作为该化合物的重要部分,在药物化学中是至关重要的,因为它存在于许多天然和合成的生物活性分子中。苯并噻唑衍生物展示了广泛的药理活性,包括抗病毒、抗微生物和抗癌性能。苯并噻唑的独特结构使其成为开发治疗剂的重要组成部分,表明该化合物在药物化学中的潜在重要性(Bhat & Belagali, 2020)。

作用机制

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms . Inhibiting quorum sensing can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

It’s worth noting that similar compounds have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . In addition, they showed the moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

It’s worth noting that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, it can be inferred that environmental factors might influence the compound’s action.

属性

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-20-18(24)16-12-5-3-2-4-6-14(12)26-19(16)22-17(23)11-7-8-13-15(9-11)25-10-21-13/h7-10H,2-6H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDUUWHISBLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

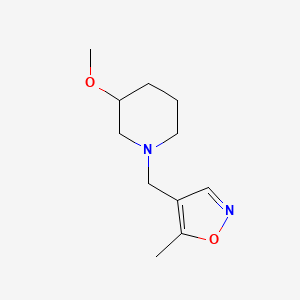

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

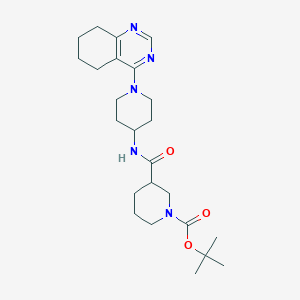

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

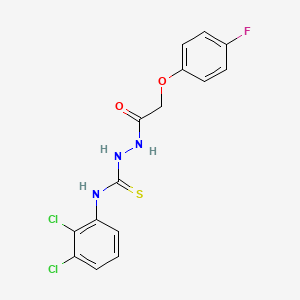

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)